Kinase Inhibition Selectivity: STK4 Inhibitor Intermediate vs. General Thiazole Scaffolds
2-(4-Bromo-3-methoxyphenyl)thiazole is explicitly utilized as a key intermediate in the synthesis of potent STK4 (MST1) kinase inhibitors, as detailed in patent WO2016161145A1 [1]. In contrast, the unsubstituted 2-phenylthiazole (CAS 1826-11-5) or the para-methoxy analog 2-(4-methoxyphenyl)thiazole are not specified in this patent for generating inhibitors with this specific activity profile. The presence of the 4-bromo-3-methoxy substitution pattern on the phenyl ring is a critical structural feature for the synthetic pathway leading to the final, biologically active compounds targeting hematologic malignancies.
| Evidence Dimension | Utility as a specific synthetic intermediate for a patented kinase inhibitor program |
|---|---|
| Target Compound Data | Explicitly named as a reactant in the synthesis of STK4 inhibitors for hematologic malignancies (WO2016161145A1) |
| Comparator Or Baseline | 2-Phenylthiazole (CAS 1826-11-5); 2-(4-Methoxyphenyl)thiazole |
| Quantified Difference | Specific functionalization required for a documented patent pathway; comparators lack this documented role |
| Conditions | Synthetic utility in multi-step reaction sequence as described in patent WO2016161145A1 |
Why This Matters
Procuring this specific intermediate is mandatory for replicating the patented synthetic route to STK4 inhibitors; generic analogs lack the required substitution pattern and will not lead to the same final product.
- [1] Gray NS, Buhrlage S, Anderson K, Cottini F, Tonon G. STK4 INHIBITORS FOR TREATMENT OF HEMATOLOGIC MALIGNANCIES. World Intellectual Property Organization patent WO2016161145A1. 2016-03-31. View Source
